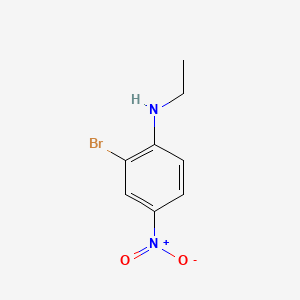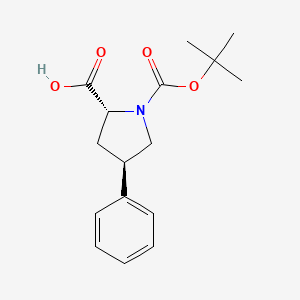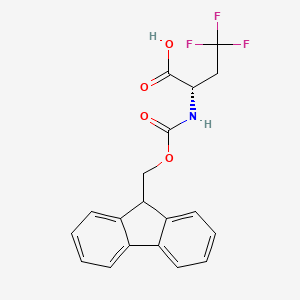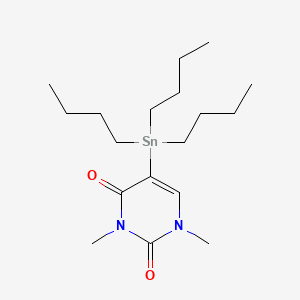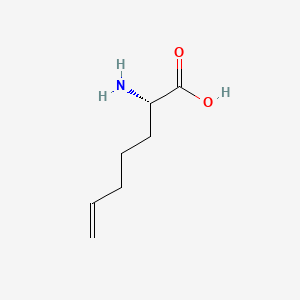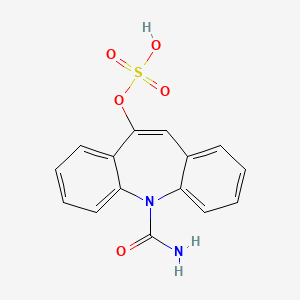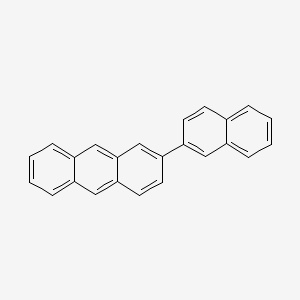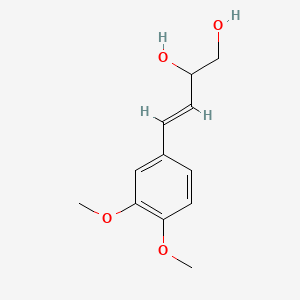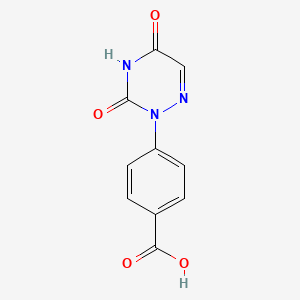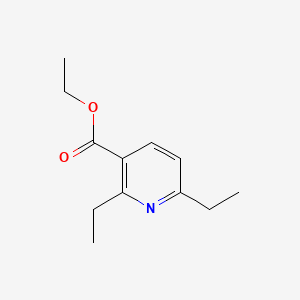
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester typically involves the esterification of 2,6-Diethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-Diethyl-nicotinic acid+EthanolAcid Catalyst2,6-Diethyl-nicotinic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-Diethyl-nicotinic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,6-Diethyl-nicotinic acid and ethanol.
Reduction: 2,6-Diethyl-nicotinic alcohol.
Substitution: Depending on the nucleophile used, various substituted nicotinic acid derivatives can be formed.
科学研究应用
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, nicotinic acid, which is known for its lipid-lowering properties.
Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, similar compounds have been shown to modulate lipid metabolism and exhibit anti-inflammatory properties. The ester may also act as a prodrug, releasing the active nicotinic acid upon hydrolysis in vivo.
相似化合物的比较
Similar Compounds
Nicotinic acid methyl ester: Similar ester derivative with a methyl group instead of an ethyl group.
2,6-Dichloroisonicotinic acid: A structurally related compound with chlorine substituents instead of ethyl groups.
Isonicotinic acid ethyl ester: Another ester derivative with a different substitution pattern on the nicotinic acid ring.
Uniqueness
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is unique due to the presence of two ethyl groups at the 2nd and 6th positions, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This unique substitution pattern can influence the compound’s reactivity, solubility, and potential biological activity.
属性
CAS 编号 |
100369-97-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.273 |
IUPAC 名称 |
ethyl 2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-8-10(11(5-2)13-9)12(14)15-6-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
SWOYOZZCDIIDSZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C=C1)C(=O)OCC)CC |
同义词 |
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


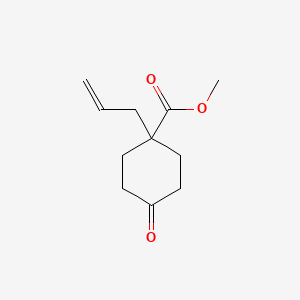
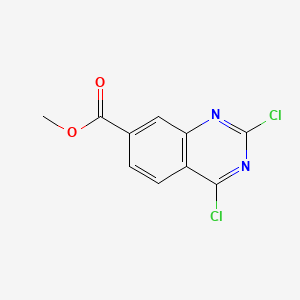
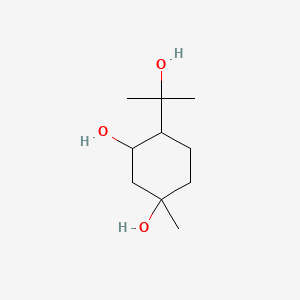

![1,4-Benzenedicarboxylic acid,bis[2-(ethenylox)ethyl]ester](/img/structure/B599921.png)
